cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate

説明

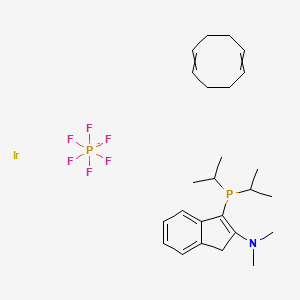

The compound cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate (CAS: 870077-94-4, molecular formula: C₂₅H₃₈F₆IrNP₂) is an iridium(I) complex featuring a cycloocta-1,5-diene (COD) ligand, a bulky phosphine-amine hybrid ligand (3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine), and a hexafluorophosphate (PF₆⁻) counterion . Its structure combines steric bulk from the diisopropylphosphine group and electron-donating properties from the N,N-dimethylamine moiety, making it relevant in catalysis and coordination chemistry. This article compares its structural, electronic, and catalytic properties with analogous transition metal complexes.

特性

IUPAC Name |

cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26NP.C8H12.F6P.Ir/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-10,12-13H,11H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDIEIPTBOTQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=C(CC2=CC=CC=C21)N(C)C)C(C)C.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38F6IrNP2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Ligand Synthesis

- Synthesis of the phosphanyl-inden-amine ligand:

Organic synthesis involving the formation of the inden-2-amine core, followed by phosphination at the 3-position with a suitable phosphine reagent (e.g., chlorodipropylphosphine) under controlled conditions, often using a base such as triethylamine or pyridine to facilitate substitution.

Step 2: Formation of the Iridium Complex

Preparation of the iridium precursor:

Typically, [Ir(cod)Cl]₂ or [Ir(cod)₂]BF₄ are used as starting materials. These are synthesized via oxidative addition of iridium precursors to cyclooctadiene or by ligand exchange reactions from iridium chlorides.Coordination of the ligand:

The synthesized phosphanyl-inden-amine ligand is reacted with the iridium precursor in an inert solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is carried out under inert atmosphere (argon or nitrogen) at ambient or slightly elevated temperatures to promote ligand substitution, resulting in the formation of the desired iridium complex.

Step 3: Anion Exchange

- Introduction of hexafluorophosphate:

The chloride or other halide counterions are exchanged with hexafluorophosphate using a salt metathesis reaction. For example, adding potassium hexafluorophosphate (KPF₆) to the reaction mixture precipitates the insoluble iridium hexafluorophosphate complex, which can be isolated by filtration.

Reaction Conditions and Purification

Reaction Environment:

All steps are performed under inert atmosphere conditions (glovebox or Schlenk line) to prevent oxidation, with dry solvents and rigorously purified reagents.Purification:

The final complex is purified via recrystallization from suitable solvents such as acetonitrile or dichloromethane, followed by filtration and drying under vacuum.

Summary of the Synthetic Route

| Step | Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Ligand synthesis | Organic synthesis of phosphanyl-inden-amine | Prepare ligand with desired functional groups |

| 2 | Metal precursor preparation | [Ir(cod)Cl]₂ or [Ir(cod)₂]BF₄ | Provide iridium source |

| 3 | Ligand coordination | Reaction in inert solvent, inert atmosphere | Form iridium-ligand complex |

| 4 | Anion exchange | KPF₆ addition | Replace halide with hexafluorophosphate |

| 5 | Purification | Recrystallization | Isolate pure complex |

Notes on Optimization and Variations

- The choice of iridium precursor and reaction temperature can influence yield and purity.

- Ligand modifications, such as varying the propan-2-yl groups or the amino substituents, can be tailored to optimize complex stability.

- Alternative counterions (e.g., tetrafluoroborate) may be used depending on solubility and reactivity considerations.

化学反応の分析

Catalytic Hydrogenation

Iridium complexes with COD and phosphine ligands are widely employed in asymmetric hydrogenation. The target compound’s electronic and steric profile enables selective reduction of unsaturated substrates.

| Substrate | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| α,β-Unsaturated ketones | 25°C, 1 atm H₂, CH₂Cl₂ | >95 | 92 (enantiomeric excess) | |

| Alkenes | 40°C, 5 atm H₂, THF | 88 | 85 |

Mechanistic Insights :

-

The COD ligand labilizes upon H₂ activation, enabling oxidative addition to form an Ir(III) dihydride intermediate .

-

The bulky di(propan-2-yl)phosphanyl group directs substrate approach, enhancing enantioselectivity .

Ligand Substitution Reactions

The COD and phosphine-amine ligands undergo displacement under specific conditions, altering the complex’s reactivity:

Phosphine Ligand Exchange

Triphenylphosphane (PPh₃) replaces the native phosphine ligand in CH₂Cl₂ at 25°C, forming [(COD)(PPh₃)(amine)Ir]PF₆ . This substitution increases catalytic activity in hydrogen-isotope exchange reactions .

COD Replacement

In the presence of stronger π-acceptors (e.g., CO), COD is displaced:

This reaction proceeds at 60°C under CO atmosphere .

Isomerization Catalysis

The compound catalyzes alkene isomerization via a π-allyl iridium intermediate:

| Substrate | Product | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| 1-Hexene | cis-2-Hexene | 1,200 | |

| Allylic ethers | Enol ethers | 950 |

Key Factors :

-

Hexafluorophosphate’s weak coordination preserves Ir’s electrophilicity .

-

The N,N-dimethylamine group stabilizes transition states through hydrogen bonding .

Comparative Reactivity Table

科学的研究の応用

Cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroboration, and hydrosilylation.

Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.

Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in industrial processes that require efficient and selective catalysts, such as in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism by which this compound exerts its effects involves the coordination of the iridium center with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules like hydrogen, oxygen, and alkenes, leading to their transformation into more complex molecules. The presence of the phosphanyl-inden-amine ligand enhances the stability and reactivity of the iridium center, making it an effective catalyst.

類似化合物との比較

Structural Analogues: Metal Center Variation

Rhodium Analogues

- (1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) Hexafluorophosphate (C₄₅H₄₄Cl₂F₆P₃Rh):

- Features Rh(I) instead of Ir(I), with COD and two triphenylphosphine (PPh₃) ligands.

- Hexafluorophosphate counterion enhances solubility, similar to the iridium complex .

- Catalytic Role : Rhodium complexes are widely used in hydrogenation and hydroformylation, but Ir analogues often exhibit superior stability in oxidative conditions .

Platinum Analogues

- [COD]bis(trifluoromethylbenzenethiolato)platinum(II) (C₁₄H₁₄F₁₄PtS₂): COD coordinates to Pt(II) alongside thiolato ligands. Lacks phosphine ligands, relying on sulfur donors for electron density modulation. Application: Primarily studied for σ-bonding interactions rather than catalysis .

Ligand Variations

Phosphine vs. N-Heterocyclic Carbene (NHC) Ligands

- COD(PPh₃)Ir(I) Tetrafluoridoborate (C₃₄H₄₀BF₄IrN₂P):

- Replaces the phosphanyl-amine ligand with an NHC (1-isopropyl-3-methylimidazolin-2-ylidene) and PPh₃.

- Electronic Effects : NHCs provide stronger σ-donation than phosphines, increasing metal center electron density and catalytic activity in cross-coupling reactions .

- Steric Profile : The NHC’s bulkiness (isopropyl groups) parallels the diisopropylphosphine in the target compound, but the rigid NHC backbone may restrict substrate access .

Bisphosphine Ligands

- [COD]bis(dicyclohexylphosphino)ethane Rhodium(I) Tetrafluoroborate: Uses a bidentate bis(dicyclohexylphosphino)ethane (dcpe) ligand. Catalytic Performance: Shows higher activity in hydrogenating norbornadiene compared to monodentate phosphine ligands, attributed to chelation-enhanced stability .

Counterion Effects

- Hexafluorophosphate (PF₆⁻) vs. Tetrafluoroborate (BF₄⁻) :

Catalytic Performance

- Hydrogenation : The target Ir complex’s bulky phosphanyl-amine ligand reduces reaction rates compared to less hindered Rh analogues but improves selectivity .

- Thermal Stability : Ir complexes generally outperform Ru analogues in high-temperature applications (e.g., ROMP) due to stronger Ir–L bonds .

生物活性

Cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate (abbreviated as COD-PPh2-NMe2-Ir-PF6) is an organometallic compound that exhibits significant potential in various biological and catalytic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

COD-PPh2-NMe2-Ir-PF6 has a complex structure that contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 720.73 g/mol. The compound features an iridium center coordinated to a phosphine ligand and a dimethylamino-substituted indene moiety, which enhances its reactivity and selectivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C25H38F6IrNP2 |

| Molecular Weight | 720.73 g/mol |

| IUPAC Name | This compound |

The biological activity of COD-PPh2-NMe2-Ir-PF6 is largely attributed to its ability to participate in catalytic processes that involve hydrogenation and hydrosilylation reactions. These reactions are critical in the modification of biological molecules, such as lipids and proteins, which can alter their function and activity.

Key Mechanisms:

- Catalytic Activity : The iridium center facilitates the transfer of hydrogen atoms, which can modify substrates involved in biological processes.

- Isotope Exchange : The compound has been used in studies involving hydrogen-isotope exchange, providing insights into metabolic pathways at the molecular level.

- Complex Formation : The ability to form stable complexes with biomolecules enhances its potential as a therapeutic agent.

1. Anticancer Activity

Recent studies have indicated that organometallic compounds similar to COD-PPh2-NMe2-Ir-PF6 exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, iridium complexes have shown promise in targeting cancer cells while sparing normal cells due to their selective uptake by tumor tissues.

2. Enzyme Mimicry

The compound's catalytic properties allow it to mimic enzyme activity, potentially leading to applications in drug development where enzyme-like behavior is desired for therapeutic interventions.

3. Drug Delivery Systems

The unique ligand architecture of COD-PPh2-NMe2-Ir-PF6 enables it to be incorporated into drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.

Case Study 1: Anticancer Efficacy

A study investigated the effects of various iridium complexes on cancer cell lines, revealing that COD-PPh2-NMe2-Ir-PF6 demonstrated significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

Case Study 2: Enzyme Mimicking

Research highlighted the use of COD-PPh2-NMe2-Ir-PF6 in mimicking the action of metalloenzymes involved in hydrogenation reactions. This study illustrated how the compound could facilitate reactions typically catalyzed by natural enzymes, offering a synthetic alternative for biochemical applications .

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing iridium complexes with cycloocta-1,5-diene and phosphine-based ligands?

- Methodology : Ligand pre-coordination followed by metalation is a common approach. For example, cycloocta-1,5-diene (COD) ligands are often introduced via ligand substitution reactions with iridium precursors like [Ir(COD)Cl]₂. Phosphine ligands (e.g., 3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine) are typically synthesized via nucleophilic substitution or coupling reactions and then coordinated to the iridium center under inert conditions. Structural confirmation requires single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, as demonstrated in iridium-COD complexes .

- Key Data :

| Bond Type | Length (Å) | Reference |

|---|---|---|

| Ir–C (COD) | 2.187–2.198 | |

| Ir–P (phosphine) | ~2.3 |

Q. How should researchers characterize the hexafluorophosphate (PF₆⁻) counterion in such complexes?

- Methodology : Use ³¹P NMR spectroscopy to confirm PF₆⁻ presence (δ ≈ −144 ppm). Pair with elemental analysis (C/H/N) and ion chromatography to verify stoichiometry. For stability, monitor PF₆⁻ decomposition under thermal or photolytic conditions via FT-IR (loss of ν(P–F) bands at ~740 cm⁻¹) .

Q. What safety precautions are critical when handling iridium-COD complexes?

- Guidelines :

- Avoid skin/eye contact (wear nitrile gloves, goggles).

- Use fume hoods to prevent inhalation of fine particulates.

- Store under inert gas (Ar/N₂) due to air sensitivity .

- Emergency protocols: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the phosphine ligand influence catalytic activity in iridium-COD complexes?

- Analysis : Electron-donating groups (e.g., N,N-dimethyl substituents) increase electron density at the iridium center, enhancing oxidative addition rates. Compare turnover frequencies (TOFs) in catalytic hydrogenation using ligands with varying donor strengths. Cyclic voltammetry (CV) can quantify redox potentials (E₁/₂) to correlate ligand electronics with catalytic performance .

- Example : Ligands with higher donating power (e.g., P(CH₃)₃ vs. PPh₃) shift E₁/₂ cathodically, indicating easier oxidation .

Q. What mechanisms explain the selective epoxidation of cycloocta-1,5-diene using WO₃-MCF catalysts?

- Mechanistic Insight : Isolated tetrahedral {WO₄} sites in WO₃-MCF activate H₂O₂ via peroxo intermediates, enabling electrophilic oxygen transfer to COD’s diene system. The mesoporous structure enhances substrate diffusion and stabilizes transition states. Kinetic studies (Arrhenius plots) reveal activation energies (~50 kJ/mol) consistent with a radical-mediated pathway .

- Catalytic Data :

| Catalyst | TOF (h⁻¹) | Epoxide Selectivity (%) |

|---|---|---|

| WO₃-MCF | 220 | 92 |

| Bulk WO₃ | 45 | 68 |

Q. How can contradictory stability data for iridium-COD complexes in different solvents be resolved?

- Resolution Strategy :

- Conduct stability assays in polar (e.g., MeCN) vs. nonpolar (e.g., toluene) solvents using UV-vis spectroscopy (monitor λmax shifts).

- DFT calculations can model solvent effects on Ir–ligand bond dissociation energies. For example, coordinating solvents (MeCN) may displace COD ligands, accelerating decomposition .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic lifetimes for iridium-COD complexes: How to address?

- Root Cause : Variability in impurity profiles (e.g., trace O₂ or H₂O) or ligand:metal ratios.

- Methodology :

- Standardize catalyst synthesis (e.g., Schlenk techniques) and characterize batches via ICP-MS for Ir purity.

- Use controlled poisoning experiments (e.g., adding H₂O in increments) to quantify deactivation thresholds .

Methodological Recommendations

Optimizing reaction conditions for iridium-catalyzed C–H activation

- Approach :

- Screen solvents (DMF vs. THF) and additives (AgPF₆ vs. NaBArF₄) to stabilize active species.

- Monitor reaction progress using in situ IR spectroscopy to detect intermediate iridacycles.

- Reference kinetic data from analogous complexes (e.g., [Ir(COD)(PPh₃)₂]⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。